molecular formula C10H6FN3 B8462397 4-Fluoro-2-pyrazol-1-yl-benzonitrile

4-Fluoro-2-pyrazol-1-yl-benzonitrile

Cat. No.: B8462397
M. Wt: 187.17 g/mol
InChI Key: ULRMPZVCQGGMCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-pyrazol-1-yl-benzonitrile is a useful research compound. Its molecular formula is C10H6FN3 and its molecular weight is 187.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H6FN3

Molecular Weight

187.17 g/mol

IUPAC Name

4-fluoro-2-pyrazol-1-ylbenzonitrile

InChI

InChI=1S/C10H6FN3/c11-9-3-2-8(7-12)10(6-9)14-5-1-4-13-14/h1-6H

InChI Key

ULRMPZVCQGGMCD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=C(C=CC(=C2)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of CuCN (358 mg, 4.0 mmol, Aldrich) in DMF (2 mL, Sure Seal) was added a solution of 1-(2-Bromo-5-fluoro-phenyl)-1H-pyrazole (964 mg, 4.0 mmol) in DMF (2 mL) and the resulting clear solution was stirred in an oil bath heated at 110° C. under nitrogen for 1.5 h. After cooling, the mixture was concentrated in vacuo and the residue mixed with 14% aqueous NH4OH (10 mL) was stirred at room temperature for 0.5 h. To this was added EtOAc (15 mL) and the mixture stirred for additional 0.5 h. The EtOAc extract was washed with dil. NH4OH and then with brine, dried (Na2SO4), filtered, and concentrated. The residual oil was purified by column chromatography (SiO2, 0–10% EtOAc/CH2Cl2) to obtain 542 mg of the title compound as a white crystalline solid: TLC Rf 0.42 (CH2Cl2); HPLC rt=1.94 min. LC/MS m/z 188 (M+H); 1H NMR (CDCl3, 500 MHz) δ ppm 6.55 (1H, dd, J=2.6, 1.7 Hz, 9-CH), 7.10–7.13 (1H, m, 5-CH), 7.59 (1H, dd, J=9.5, 2.5 Hz, 3-CH), 7.76 (1H, dd, J=8.7, 5.5 Hz, 6-CH), 7.80 (1H, d, J=1.2 Hz, 10-CH), 8.25 (1H, d, J=2.7 Hz, 8-CH); 13C NMR (CDCl3, 125.8 Hz) δ ppm 100.5 (d, J=3.8 Hz, 1-C), 109.1 (9-CH), 111.9 (d, J=27 Hz, 3-CH), 114.9 (d, J=23 Hz, 5-CH), 116.6 (7-CN), 129.5 (8-CH), 136.7 (d, J=10 Hz, 6-CH), 142.8 (10-CH), 144.2 (d, J=12 Hz, 2-C), 165.5 (d, J=258 Hz, 4-CF); HRMS (ESI) calcd for C10H7FN3 (M+H) 189.0576. found 189.0568 (δ −4.5 ppm); UV (MeOH) λ max 224 nm (ε 2.54×104), 261 nm (ε 1.20×104); Anal. calcd for C10H7FN3: C, 64.16; H, 3.24; N, 22.45. found C, 64.02; H, 3.16; N, 22.68.
Name
CuCN
Quantity
358 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
964 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

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